molecular formula C17H17F2NO3 B10968044 4-(difluoromethoxy)-N-(4-ethylphenyl)-3-methoxybenzamide

4-(difluoromethoxy)-N-(4-ethylphenyl)-3-methoxybenzamide

Cat. No.: B10968044
M. Wt: 321.32 g/mol
InChI Key: WMZMAVOWRNHEMX-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-N-(4-ethylphenyl)-3-methoxybenzamide is an organic compound with a complex structure that includes difluoromethoxy, ethylphenyl, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-N-(4-ethylphenyl)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the difluoromethoxy group: This can be achieved by reacting a suitable precursor with difluoromethane under specific conditions.

    Introduction of the ethylphenyl group: This step involves the coupling of an ethylphenyl derivative with the intermediate compound formed in the previous step.

    Formation of the methoxybenzamide group: This step involves the reaction of the intermediate compound with methoxybenzoyl chloride under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-N-(4-ethylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(difluoromethoxy)-N-(4-ethylphenyl)-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-(4-ethylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethoxy)-N-(4-methylphenyl)-3-methoxybenzamide
  • 4-(difluoromethoxy)-N-(4-ethylphenyl)-3-hydroxybenzamide
  • 4-(difluoromethoxy)-N-(4-ethylphenyl)-3-methoxybenzoic acid

Uniqueness

4-(difluoromethoxy)-N-(4-ethylphenyl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

4-(difluoromethoxy)-N-(4-ethylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C17H17F2NO3/c1-3-11-4-7-13(8-5-11)20-16(21)12-6-9-14(23-17(18)19)15(10-12)22-2/h4-10,17H,3H2,1-2H3,(H,20,21)

InChI Key

WMZMAVOWRNHEMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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